![molecular formula C27H32Cl2N4O2 B12748330 N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride CAS No. 110629-28-2](/img/structure/B12748330.png)
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitro group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzhydryliden group, and the attachment of the nitropyridine moiety. Common reagents used in these reactions include various amines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine or pyridine rings.
Scientific Research Applications
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzhydrylpiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine
- N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;monohydrochloride
Uniqueness
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride is unique due to its specific combination of functional groups and its potential pharmacological properties. The presence of both the piperidine and pyridine rings, along with the nitro group, provides a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
110629-28-2 |
---|---|
Molecular Formula |
C27H32Cl2N4O2 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C27H30N4O2.2ClH/c1-20-19-25(27(31(32)33)21(2)29-20)28-15-18-30-16-13-24(14-17-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;;/h3-12,19H,13-18H2,1-2H3,(H,28,29);2*1H |
InChI Key |
XLYFMDVOJZYOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.